molecular formula C11H16BNO2 B14068019 (2-(Piperidin-4-yl)phenyl)boronic acid

(2-(Piperidin-4-yl)phenyl)boronic acid

Katalognummer: B14068019
Molekulargewicht: 205.06 g/mol
InChI-Schlüssel: WTGCPNJYOLTBEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring attached to a phenyl group, which is further bonded to a boronic acid moiety

Eigenschaften

Molekularformel

C11H16BNO2

Molekulargewicht

205.06 g/mol

IUPAC-Name

(2-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13-15H,5-8H2

InChI-Schlüssel

WTGCPNJYOLTBEM-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1C2CCNCC2)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Piperidin-4-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for (2-(Piperidin-4-yl)phenyl)boronic acid often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, halides, bases such as potassium carbonate or sodium hydroxide.

    Conditions: Typically carried out in organic solvents like toluene or ethanol, under inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of (2-(Piperidin-4-yl)phenyl)boronic acid in cross-coupling reactions involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(Piperidin-4-yl)phenyl)boronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability and versatility of the piperidine ring. This makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.